3-Bromo-5-chloro-n,n-dimethylbenzamide
Overview
Description
3-Bromo-5-chloro-n,n-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO . It is used as an intermediate in the synthesis of various pharmaceuticals and chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with bromine and chlorine substituents at the 3 and 5 positions, respectively, and two methyl groups attached to the nitrogen atom .Scientific Research Applications
Synthesis and Characterization
3-Bromo-5-chloro-N,N-dimethylbenzamide is a compound that plays a significant role in the field of organic synthesis, serving as a precursor or intermediate for various chemical reactions. For instance, it has been utilized in the synthesis of chlorantraniliprole, a widely used insecticide, showcasing its importance in the development of agrochemicals. The process involves a series of reactions starting from 3-methyl-2-nitrobenzoic acid, leading to the formation of the key intermediate 2-amino-5-chloro-N,3-dimethylbenzamide, which is then amidated with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to produce chlorantraniliprole with an overall yield of 55.0% (Chen Yi-fen et al., 2010). This example illustrates the compound's utility in synthesizing complex molecules that are significant in the agricultural sector.
Another study demonstrates its application in a novel and practical industrial process scale-up for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. The process outlined a scalable and cost-effective method, emphasizing the compound's relevance in pharmaceutical manufacturing (Yi Zhang et al., 2022).
Crystal Structure Analysis
The compound has also been involved in studies focusing on crystal structure analysis, which is crucial for understanding the molecular and supramolecular architecture of chemical compounds. For example, research on the crystal structures of halogeno-derivatives of 7-azaindole provided insights into how alterations in molecular structures due to different halogen substitutions influence the assembly mode in crystals. Such studies are vital for designing new materials with desired properties (V. Kravtsov et al., 2012).
Reactivity and Mechanistic Studies
Furthermore, this compound has been a subject of interest in reactivity and mechanistic studies, which explore the behavior of chemical compounds under different conditions and reactions. Investigations into the reactivity of 1-chloro-3-phenyldiazirines, for example, have shed light on reaction mechanisms involving halogen substitutions, offering valuable information for synthetic chemists working on developing new chemical transformations (Tomáš Martinů & W. Dailey, 2006).
Properties
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIKRIDLYLPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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